(5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
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Overview
Description
The compound 5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including acetyl, ethoxy, chlorophenyl, and hydroxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyphenylhydrazine and 4-chlorobenzaldehyde. These intermediates undergo condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste. The use of automated reactors and in-line monitoring systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The ethoxy and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Scientific Research Applications
5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Chloroform: A common solvent in organic chemistry.
Uniqueness
5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE:
Properties
Molecular Formula |
C23H21ClN4O5 |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
5-[2-acetyl-3-(4-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21ClN4O5/c1-3-33-17-10-4-14(5-11-17)19-12-18(26-28(19)13(2)29)20-21(30)25-23(32)27(22(20)31)16-8-6-15(24)7-9-16/h4-11,19,31H,3,12H2,1-2H3,(H,25,30,32) |
InChI Key |
XIIHLVHLHIFCBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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